molecular formula C20H19N3O3S2 B2605310 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1210671-41-2

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No. B2605310
CAS RN: 1210671-41-2
M. Wt: 413.51
InChI Key: BURFNZTVYFYKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)urea, also known as PTU, is a small molecule inhibitor that has been studied for its potential therapeutic applications. PTU has been found to exhibit inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Metabolism and Excretion Studies

Studies on related tetrahydroisoquinoline derivatives highlight the importance of understanding the metabolism and excretion pathways of therapeutic agents. For example, the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, were investigated to understand its bioavailability and elimination routes in humans. Such research is critical for optimizing dosing regimens and minimizing side effects (Karanam et al., 2007).

Pharmacokinetic Profiling

Pharmacokinetic profiling of compounds like SB-649868, an orexin receptor antagonist, helps in determining the disposition of drugs within the body. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics, guiding the development of compounds with favorable pharmacokinetic properties (Renzulli et al., 2011).

Therapeutic Potential Exploration

Research on compounds with tetrahydroisoquinoline structures, such as almorexant, a dual orexin receptor antagonist, expands our understanding of their therapeutic potential, including their sleep-promoting properties. Such studies are crucial for identifying new treatment options for various conditions (Dingemanse et al., 2013).

properties

IUPAC Name

1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-20(22-19-7-4-12-27-19)21-17-9-8-15-10-11-23(14-16(15)13-17)28(25,26)18-5-2-1-3-6-18/h1-9,12-13H,10-11,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURFNZTVYFYKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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